Glycine, N-[(2-hydroxyphenyl)methylene]-
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Overview
Description
Glycine, N-[(2-hydroxyphenyl)methylene]- is a derivative of the amino acid glycine. It is a Schiff base formed by the condensation of glycine with 2-hydroxybenzaldehyde. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycine, N-[(2-hydroxyphenyl)methylene]- can be synthesized through the reaction of glycine with 2-hydroxybenzaldehyde in the presence of a suitable solvent, such as methanol, under basic conditions. The reaction typically involves mixing equimolar amounts of glycine and 2-hydroxybenzaldehyde, followed by the addition of a base like sodium hydroxide to facilitate the condensation reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Glycine, N-[(2-hydroxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base back to its original aldehyde and amine components.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as acetic anhydride or alkyl halides can be used for esterification or etherification reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Original aldehyde and amine components.
Substitution: Esterified or etherified products depending on the reagents used.
Scientific Research Applications
Glycine, N-[(2-hydroxyphenyl)methylene]- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential role in enzyme inhibition and as a model compound for studying Schiff base reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of photographic developers and other specialty chemicals
Mechanism of Action
The mechanism of action of Glycine, N-[(2-hydroxyphenyl)methylene]- involves its ability to form stable complexes with metal ions, which can influence various biochemical pathways. The Schiff base structure allows it to interact with enzymes and other proteins, potentially inhibiting their activity. Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
N-(4-Hydroxyphenyl)glycine: Another derivative of glycine with a hydroxyl group on the phenyl ring.
Glycine Schiff Bases: Other Schiff bases formed by the condensation of glycine with different aldehydes or ketones
Uniqueness
Glycine, N-[(2-hydroxyphenyl)methylene]- is unique due to its specific structure, which combines the properties of glycine and 2-hydroxybenzaldehyde. This unique combination allows it to form stable metal complexes and exhibit distinct chemical reactivity compared to other similar compounds .
Properties
CAS No. |
6343-78-8 |
---|---|
Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
2-[(2-hydroxyphenyl)methylideneamino]acetic acid |
InChI |
InChI=1S/C9H9NO3/c11-8-4-2-1-3-7(8)5-10-6-9(12)13/h1-5,11H,6H2,(H,12,13) |
InChI Key |
UFSNBDCOSFMBLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NCC(=O)O)O |
Origin of Product |
United States |
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